2-Chloro-6-methoxypurine basic properties and structure
2-Chloro-6-methoxypurine basic properties and structure
An In-depth Technical Guide to 2-Chloro-6-methoxypurine: A Core Moiety in Purine Analog Synthesis
Introduction
In the landscape of medicinal chemistry, purine analogs represent a cornerstone of antimetabolite chemotherapy and antiviral drug development.[1][2] These structural mimics of endogenous purines interfere with critical cellular processes, primarily nucleic acid synthesis, making them potent agents against rapidly proliferating cells, such as those found in cancers and viral infections.[3][4] Within this class of molecules, 2-Chloro-6-methoxypurine emerges not as an end-product, but as a pivotal synthetic intermediate. Its carefully balanced reactivity and structural features make it a versatile building block for constructing more complex and biologically active purine derivatives.
This technical guide offers a comprehensive exploration of 2-Chloro-6-methoxypurine, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the core physicochemical properties, structural nuances, synthetic methodologies, and chemical reactivity of this compound. We will examine the causality behind its synthetic utility, particularly its role as a key precursor to the potent anti-leukemic drug Clofarabine, and place its significance within the broader mechanistic context of purine analog therapeutics.[5] Through detailed protocols, mechanistic diagrams, and referenced insights, this guide aims to equip the scientific community with the expert knowledge required to effectively utilize 2-Chloro-6-methoxypurine in the pursuit of novel therapeutic agents.
Part 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This section details the essential physicochemical characteristics of 2-Chloro-6-methoxypurine and analyzes its structure to predict its chemical behavior.
Core Properties
The key identifiers and physical properties of 2-Chloro-6-methoxypurine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-6-methoxy-9H-purine | [5][6] |
| CAS Number | 1198-46-5 | [5][6] |
| Molecular Formula | C₆H₅ClN₄O | [5][6] |
| Molecular Weight | 184.58 g/mol | [6] |
| Appearance | Solid (Form may vary) | [7] |
| SMILES | ClC1=NC2=C(N=CN2)C(OC)=N1 | [5] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Structural Elucidation
The reactivity and function of 2-Chloro-6-methoxypurine are dictated by its molecular architecture. The molecule consists of a purine bicyclic system substituted with a chloro group at the C2 position and a methoxy group at the C6 position.
Caption: Molecular structure of 2-Chloro-6-methoxy-9H-purine.
Expert Insights on Structure and Reactivity:
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Purine Core: The bicyclic aromatic system is electron-deficient due to the presence of four nitrogen atoms. This deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms bearing leaving groups.
-
C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group. Its reactivity is enhanced by the electron-withdrawing nature of the purine ring. This site is the primary target for nucleophilic attack in subsequent synthetic steps to build molecular complexity.[9]
-
C6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group. It is introduced by displacing a chlorine atom from a 2,6-dichloropurine precursor. The C6 position in 2,6-dichloropurine is generally more susceptible to initial nucleophilic attack than the C2 position, allowing for selective synthesis.[10][11] This selectivity is a key principle in the strategic synthesis of purine derivatives.
Part 2: Synthesis and Reactivity
The practical utility of 2-Chloro-6-methoxypurine is rooted in its efficient synthesis and predictable reactivity. This section outlines a standard synthetic protocol and discusses the mechanistic principles that govern its chemical behavior.
Synthetic Pathway from 2,6-Dichloropurine
The most common and logical approach to synthesizing 2-Chloro-6-methoxypurine involves the selective mono-substitution of 2,6-dichloropurine. The greater reactivity of the C6 position towards nucleophiles allows for a controlled reaction.[10]
Caption: General workflow for the synthesis of 2-Chloro-6-methoxypurine.
Experimental Protocol: Synthesis via Selective Methoxylation
This protocol is a representative methodology based on established chemical principles.[11] Researchers should adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloropurine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Prepare a solution of sodium methoxide (approx. 1.0-1.1 eq) in anhydrous methanol. Add this solution dropwise to the stirred solution of 2,6-dichloropurine at room temperature.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of methanol in dichloromethane. The reaction is generally complete within 30-60 minutes, showing the consumption of the starting material and the formation of a new, more polar spot.
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Workup and Quenching: Upon completion, carefully neutralize the reaction mixture with an acid, such as acetic acid or dilute HCl, to a pH of ~7.
-
Isolation: Remove the methanol solvent under reduced pressure. The resulting crude product can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield pure 2-Chloro-6-methoxypurine.
Causality Behind Experimental Choices:
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Why 2,6-Dichloropurine? It is a readily available starting material with two distinct reactive sites. The differential reactivity of the C6 and C2 positions allows for sequential, controlled substitutions.
-
Why Sodium Methoxide? It provides a strong nucleophile (methoxide ion) that readily displaces the chloride at the more electrophilic C6 position. Using methanol as the solvent ensures high reagent concentration and compatibility.
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Why Room Temperature? The reaction is typically facile and does not require heating, which minimizes the risk of side reactions, such as substitution at the C2 position or degradation of the purine ring.
Chemical Reactivity: The C2 Position as a Synthetic Handle
With the C6 position occupied by a stable methoxy group, the primary site of further reactivity on 2-Chloro-6-methoxypurine is the C2 chloro substituent. This C-Cl bond is readily cleaved by a variety of nucleophiles, making the molecule an ideal scaffold for building diverse purine libraries. This SₙAr reaction is the key to its utility as an intermediate.
Part 3: Applications in Drug Development
The true value of 2-Chloro-6-methoxypurine is realized in its conversion to high-value active pharmaceutical ingredients. Its structure is a gateway to a class of compounds with profound biological effects.
Keystone Intermediate for Clofarabine Synthesis
2-Chloro-6-methoxypurine is famously a late-stage intermediate in the synthesis of Clofarabine , a second-generation purine nucleoside analog used to treat refractory acute lymphoblastic leukemia (ALL) in children.[5]
The synthesis involves the glycosylation of 2-Chloro-6-methoxypurine, followed by the nucleophilic substitution of the C2-chloro group. A simplified representation of the final synthetic step is shown below.
Caption: Transformation of a 2-Chloro-6-methoxypurine derivative in Clofarabine synthesis.
This strategic use of 2-Chloro-6-methoxypurine allows for the late-stage introduction of the critical fluorine atom at the C2 position, a modification known to enhance the stability and cytotoxic activity of nucleoside analogs.
The Broader Context: Mechanism of Action of Purine Analogs
Derivatives of 2-Chloro-6-methoxypurine, like Clofarabine, exert their therapeutic effects by acting as antimetabolites.[1][12] Once inside a cell, these analogs are phosphorylated by cellular kinases to their active triphosphate form.
The key mechanisms of action include:
-
Inhibition of DNA Polymerase: The triphosphate analog competes with natural deoxynucleotides (like dATP) for incorporation into newly synthesizing DNA strands. Its integration can terminate chain elongation.[2]
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for producing the deoxynucleotide building blocks required for DNA synthesis. The analog's triphosphate form can inhibit its activity, depleting the cell of essential DNA precursors.[3]
-
Induction of Apoptosis: The disruption of DNA replication and repair triggers cellular stress pathways, leading to programmed cell death (apoptosis), which is particularly effective against rapidly dividing cancer cells.[3]
Caption: General mechanism of action for a therapeutic purine analog.
Part 4: Analytical and Quality Control
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of 2-Chloro-6-methoxypurine for its use in research and development.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect signals corresponding to the methoxy protons (a singlet around 4.0 ppm), and aromatic protons on the purine ring (typically downfield, >7.5 ppm), as well as a broad signal for the N9-H.
-
¹³C NMR: Expect distinct signals for the five carbon atoms in the purine core and one for the methoxy carbon. The carbons attached to heteroatoms (Cl, O, N) will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (184.58 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A well-developed method on a C18 column should show a single major peak for the pure compound, allowing for quantification of impurities.
Purification, Handling, and Storage
-
Purification: Recrystallization is often effective for removing minor impurities. For more challenging separations, silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically employed.
-
Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be handled in a well-ventilated area or a fume hood.
-
Storage: 2-Chloro-6-methoxypurine should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if possible, and refrigerated (2-8°C) to prevent degradation over time.[8]
Conclusion
2-Chloro-6-methoxypurine stands as a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent itself, its role as a versatile and precisely reactive intermediate is indispensable for the synthesis of life-saving drugs like Clofarabine. Its synthesis from 2,6-dichloropurine is a classic example of leveraging differential reactivity, while its subsequent chemistry provides a robust platform for introducing further molecular diversity at the C2 position. For researchers in drug discovery, a deep understanding of the properties, synthesis, and reactivity of 2-Chloro-6-methoxypurine is not merely academic; it is the key to unlocking the potential of a new generation of purine analog therapeutics.
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